![molecular formula C11H14N2O4 B023860 Felbamate-d4 CAS No. 106817-52-1](/img/structure/B23860.png)
Felbamate-d4
Übersicht
Beschreibung
Felbamate-d4 is a deuterium-labeled version of Felbamate . Felbamate is a potent anticonvulsant whose clinical effect may be related to the inhibition of N-methyl-D-aspartate (NMDA) . It is used as an internal standard for the quantification of felbamate .
Synthesis Analysis
Felbamate-d4 can be synthesized starting from diethyl phenylmalonic acid ester and lithium aluminum deuteride . The synthesis process involves three steps from the starting material to felbamate-d4 via an intermediate .
Molecular Structure Analysis
The molecular formula of Felbamate-d4 is C11H10D4N2O4 . The SMILES representation is C(C(OC(N)=O)([2H])[2H])(C(OC(N)=O)([2H])[2H])C1=CC=CC=C1
.
Chemical Reactions Analysis
Felbamate-d4, like Felbamate, may undergo tautomerization reactions. The tautomerization reaction of F1 to each of the other tautomers occurs via an intramolecular proton transfer .
Physical And Chemical Properties Analysis
Felbamate-d4 is a solid substance . It is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (1 mg/ml) . The storage condition is -20°C, sealed storage, away from moisture .
Wissenschaftliche Forschungsanwendungen
Antiepileptic Drug Research
Felbamate (FBM) is an antiepileptic drug that has minimal toxicity in preclinical toxicological species but has a serious idiosyncratic drug toxicity (IDT) in humans . The formation of reactive metabolites is common among most drugs associated with IDT, and 2-phenylpropenal (2-PP) is believed to be the cause of IDT by FBM .
In the research, human cytochrome P450 (CYP) and carboxylesterase (CES) expressing microsomes were used to clarify the isozymes involved in the metabolism of FBM . The remaining amount of FBM was significantly reduced in incubation with microsomes expressing human CYP2C8, 2C9, 2E1, and CES1c isozymes .
Metabolic Activation Assessment
Chimeric mice with humanized liver are expected to predict IDT in humans . Therefore, metabolite profiles in chimeric mice with humanized liver were investigated after administration of FBM . Metabolites after glutathione (GSH) conjugation of 2-phenylpropenal (2-PP), which is the reactive metabolite responsible for FBM-induced IDT, were detected in chimeric mice plasma and liver homogenate .
Mass spectrometry imaging (MSI) visualizes distribution of FBM and endogenous GSH, and GSH levels in human hepatocyte were decreased after administration of FBM . In this study, they identified CYP and CES isozymes involved in the metabolism of FBM and confirmed reactive metabolite formation and subsequent decrease in GSH using humanized animal model .
Wirkmechanismus
Target of Action
Felbamate-d4, like its parent compound Felbamate, primarily targets two types of receptors in the central nervous system :
- GABA A receptors : Felbamate acts as a positive modulator of these receptors .
- NMDA receptors : Particularly isoforms containing the NR2B subunit .
These receptors play crucial roles in the transmission of signals in the brain. GABA A receptors are involved in inhibitory neurotransmission, while NMDA receptors are associated with excitatory neurotransmission .
Mode of Action
Felbamate-d4 interacts with its targets leading to changes in neuronal activity . It has a unique dual mechanism of action:
- GABA A receptors : Felbamate enhances the activity of these receptors, increasing the inhibitory effects of GABA neurotransmission .
- NMDA receptors : Felbamate blocks these receptors, particularly isoforms containing the NR2B subunit, reducing the excitatory effects of glutamate neurotransmission .
Biochemical Pathways
Its actions on gaba a and nmda receptors suggest that it influences the gabaergic and glutamatergic pathways . By enhancing inhibitory GABAergic neurotransmission and reducing excitatory glutamatergic neurotransmission, Felbamate-d4 helps to restore the balance of excitation and inhibition in the brain, which is often disrupted in conditions like epilepsy .
Pharmacokinetics
Felbamate-d4 is expected to share similar pharmacokinetic properties with Felbamate. After oral administration, Felbamate is rapidly absorbed with a bioavailability of over 90% . It is metabolized in the liver, primarily by CYP3A4 and CYP2E1, to form various metabolites . Approximately 50% of an administered dose is excreted as unchanged Felbamate in urine . The elimination half-life of Felbamate is around 20–23 hours .
Result of Action
The molecular and cellular effects of Felbamate-d4’s action result in a decrease in seizure activity. By modulating GABA A and NMDA receptors, Felbamate-d4 helps to suppress excessive neuronal firing, a characteristic feature of seizures . This leads to a reduction in the frequency and severity of seizures in individuals with epilepsy .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGXYQFOCVYPAC-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Felbamate-d4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Could you explain the synthesis process of Felbamate-d4, as outlined in the research paper?
A2: The synthesis of Felbamate-d4, as described in the research paper [], involves a three-step procedure starting from diethyl phenylmalonic acid ester. First, the diethyl phenylmalonic acid ester reacts with lithium aluminum deuteride, a powerful reducing agent, to introduce deuterium atoms. This reaction yields 2-phenyl-1,3-propanediol-1,1,3,3-d4, the key intermediate. Finally, this intermediate is converted to Felbamate-d4 through a reaction with an appropriate carbamoylating agent. The paper reports an overall yield of 44% and a high isotope purity of 99.2% for the synthesized Felbamate-d4.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.